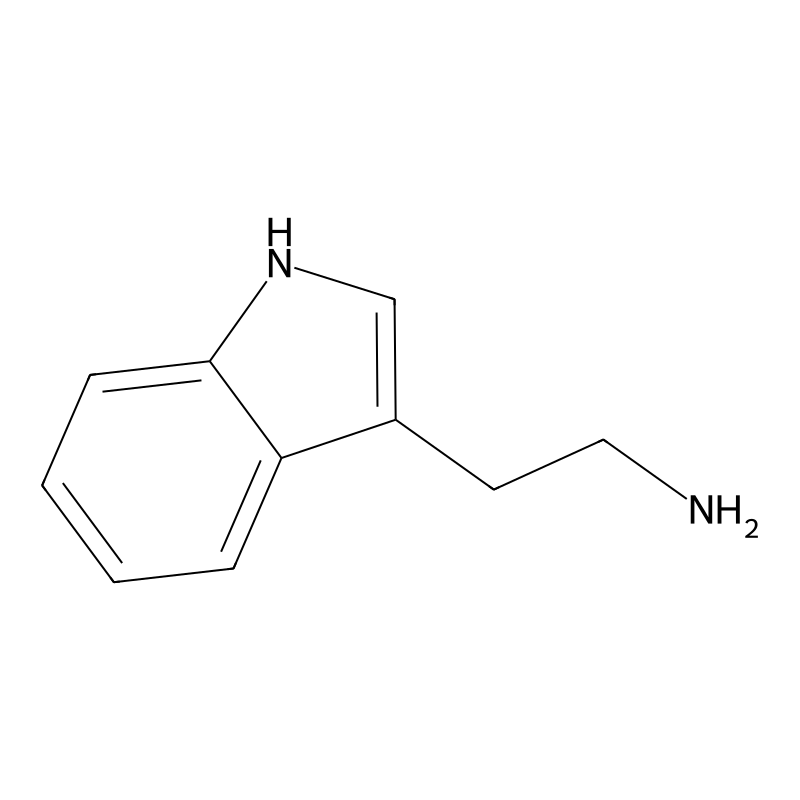2,3-Epoxypropyltrimethylammonium chloride
C6H14ClNO

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H14ClNO
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Synthesis of Other Cationic Polymers:
2,3-epoxypropyltrimethylammonium chloride (also known as glycidyltrimethylammonium chloride) serves as a key building block in the synthesis of various cationic polymers. These polymers possess a positively charged backbone due to the presence of the trimethylammonium group. The epoxy functionality allows for chain extension and crosslinking reactions, leading to the formation of diverse polymer structures with unique properties. This characteristic makes 2,3-epoxypropyltrimethylammonium chloride a valuable starting material for researchers exploring novel cationic polymers with applications in drug delivery, gene therapy, and water treatment [, ].
Modification of Biomaterials:
The epoxy group in 2,3-epoxypropyltrimethylammonium chloride enables the covalent attachment of this molecule to various biomaterials. This modification process introduces cationic functionalities to the surface of the biomaterial, altering its surface properties and improving its interaction with biological systems. For instance, researchers have employed 2,3-epoxypropyltrimethylammonium chloride to modify surfaces of implants and nanoparticles, enhancing their biocompatibility and cellular adhesion [, ].
Studies on Antimicrobial Activity:
Some studies have investigated the potential antimicrobial properties of 2,3-epoxypropyltrimethylammonium chloride. The positively charged nature of the molecule might disrupt the cell membranes of certain microorganisms, leading to their inactivation. However, further research is necessary to fully understand the extent and mechanism of its antimicrobial activity [].
Other Potential Applications:
Aside from the mentioned applications, researchers are exploring the potential use of 2,3-epoxypropyltrimethylammonium chloride in other areas, including:
2,3-Epoxypropyltrimethylammonium chloride, with the chemical formula C₆H₁₄ClNO, is a quaternary ammonium compound recognized for its unique epoxy group and cationic properties. It is commonly used in various industrial applications, particularly in the production of cationic starches utilized in the paper industry. The compound is also known to cause contact dermatitis, indicating potential irritant properties when handled improperly .
- Skin and Eye Irritation: Glycidyl-TMA can cause skin and eye irritation upon contact.
- Suspected Reproductive Toxicity: The European Chemicals Agency (ECHA) classifies Glycidyl-TMA as suspected of damaging fertility or the unborn child [].
- Corrosivity: May be corrosive to metals.
- Precautions: Proper personal protective equipment (PPE) should be worn when handling Glycidyl-TMA, including gloves, safety glasses, and a lab coat.
- Ring-opening Reactions: The epoxy group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
- Quaternization Reactions: The trimethylammonium group can react with various anions, forming stable salts that are useful in various applications.
- Polymerization: The compound can be polymerized to create cationic polymers, which have applications in coatings and adhesives.
Several methods exist for synthesizing 2,3-epoxypropyltrimethylammonium chloride:
- Epoxidation of Allyltrimethylammonium Chloride: This involves the reaction of allyltrimethylammonium chloride with an oxidizing agent to introduce the epoxy group.
- Quaternization of Glycidol: Glycidol can be reacted with trimethylamine and hydrochloric acid to yield 2,3-epoxypropyltrimethylammonium chloride.
- Direct Alkylation: This method involves the alkylation of trimethylamine with epichlorohydrin followed by hydrolysis.
The compound has a variety of applications across different industries:
- Paper Industry: Used as a cationic starch additive to improve paper quality.
- Textile Industry: Employed in finishing agents for fabrics.
- Antimicrobial Agents: Incorporated into formulations aimed at controlling microbial growth.
- Adhesives and Coatings: Utilized in creating cationic polymers for enhanced adhesion properties.
Studies on the interactions of 2,3-epoxypropyltrimethylammonium chloride focus on its compatibility with various materials and its biological interactions:
- Material Compatibility: The compound is generally stable but may react with strong oxidizing agents.
- Biological Interactions: Research has shown that it can interact with cell membranes due to its cationic nature, affecting cellular uptake and activity.
Several compounds share structural or functional similarities with 2,3-epoxypropyltrimethylammonium chloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Glycidyltrimethylammonium chloride | Contains an epoxy group | Used as a reactive diluent in polymer chemistry |
| Trimethylglycidylammonium chloride | Similar quaternary ammonium structure | Exhibits enhanced reactivity due to multiple epoxy groups |
| N,N,N-trimethyl-2-hydroxypropanaminium chloride | Hydroxyl group addition | Provides different solubility and reactivity profiles |
These compounds are similar primarily due to their quaternary ammonium structures but differ significantly in their reactivity and applications.
Physical Description
Density
GHS Hazard Statements
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
51838-31-4
Wikipedia
General Manufacturing Information
2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE








